molecular formula C13H8FNO2 B11945033 3-fluoro-2-nitro-9H-fluorene CAS No. 343-31-7

3-fluoro-2-nitro-9H-fluorene

Katalognummer: B11945033
CAS-Nummer: 343-31-7
Molekulargewicht: 229.21 g/mol
InChI-Schlüssel: AXZPZKAKTKXYKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-2-nitro-9H-fluorene is an organic compound with the molecular formula C13H8FNO2 It is a derivative of fluorene, where a fluorine atom is substituted at the 3rd position and a nitro group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-nitro-9H-fluorene typically involves the nitration of 3-fluoro-9H-fluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-2-nitro-9H-fluorene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied.

Major Products

    Reduction: 3-fluoro-2-amino-9H-fluorene

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-fluoro-2-nitro-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorene derivatives and their biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-fluoro-2-nitro-9H-fluorene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-nitro-9H-fluorene: Similar structure but lacks the fluorine atom at the 3rd position.

    3-fluoro-9H-fluorene: Lacks the nitro group at the 2nd position.

    2-fluoro-9H-fluorene: Fluorine atom at the 2nd position instead of the 3rd.

Uniqueness

3-fluoro-2-nitro-9H-fluorene is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical properties

Eigenschaften

CAS-Nummer

343-31-7

Molekularformel

C13H8FNO2

Molekulargewicht

229.21 g/mol

IUPAC-Name

3-fluoro-2-nitro-9H-fluorene

InChI

InChI=1S/C13H8FNO2/c14-12-7-11-9(6-13(12)15(16)17)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5H2

InChI-Schlüssel

AXZPZKAKTKXYKZ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=CC(=C(C=C31)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.